2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as succinic anhydride and aminoguanidine hydrochloride . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The annular prototropic tautomerism in the prepared 1,2,4-triazoles has been studied using NMR spectroscopy and X-ray crystallography .Mechanism of Action
While the specific mechanism of action for “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is not mentioned in the retrieved papers, 1,2,4-triazole derivatives are known to exhibit various biological activities. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Future Directions
The future directions for research on “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” and similar compounds could involve further exploration of their potential pharmaceutical applications. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a suitable solvent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "5-amino-1H-1,2,4-triazole", "Chloroacetic acid", "Solvent", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-1H-1,2,4-triazole and chloroacetic acid in a suitable solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Dissolve the solid product in hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Step 6: Purify the product by recrystallization or other suitable methods." ] } | |
CAS No. |
2648966-14-5 |
Molecular Formula |
C4H7ClN4O2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.